4,6-Dibromocinnoline
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Overview
Description
4,6-Dibromocinnoline is a heterocyclic aromatic compound with the molecular formula C8H4Br2N2 It is a derivative of cinnoline, characterized by the presence of two bromine atoms at the 4th and 6th positions of the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dibromocinnoline can be synthesized through a Richter-type cyclization of 2-ethynyl- and 2-(buta-1,3-diynyl)aryltriazenes. This method involves the use of mild conditions that allow for chemoselective reactions, leaving the bromine atoms intact for further synthetic steps . Another method involves the bromination of cinnoline derivatives using brominating agents such as oxalyl bromide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically requires controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Sonogashira coupling reactions to form poly(arylene ethynylene) derivatives.
Common Reagents and Conditions:
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts under mild conditions.
Bromination: Employs brominating agents such as oxalyl bromide and dimethyl sulfoxide.
Major Products:
Poly(arylene ethynylene) Derivatives: Formed through coupling reactions, these polymers exhibit unique fluorescence properties and are used in optical sensors.
Scientific Research Applications
4,6-Dibromocinnoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including fluorescent dyes and optical sensors.
Mechanism of Action
The mechanism of action of 4,6-Dibromocinnoline involves its interaction with specific molecular targets and pathways. For instance, in fluorescence applications, it acts as a quenching agent for Pd2+ ions, enhancing the sensitivity of optical sensors . The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the cinnoline core.
Comparison with Similar Compounds
4,6-Dibromoindole: Shares a similar brominated structure but with an indole core instead of cinnoline.
4,6-Dibromo-3-butylcinnoline: A derivative with an additional butyl group, used in similar applications.
Uniqueness: 4,6-Dibromocinnoline is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties. Its ability to undergo selective substitution and coupling reactions makes it a valuable compound in synthetic chemistry and material science.
Properties
Molecular Formula |
C8H4Br2N2 |
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Molecular Weight |
287.94 g/mol |
IUPAC Name |
4,6-dibromocinnoline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H |
InChI Key |
KLJTULNUBHDLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN=N2)Br |
Origin of Product |
United States |
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